molecular formula C15H12N2O2 B7595563 3-Methyl-benzofuran-2-carboxylic acid pyridin-4-ylamide

3-Methyl-benzofuran-2-carboxylic acid pyridin-4-ylamide

Cat. No. B7595563
M. Wt: 252.27 g/mol
InChI Key: UMBFFMXYQPRRRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-benzofuran-2-carboxylic acid pyridin-4-ylamide, also known as PBOX-15, is a synthetic compound that has been widely studied for its potential applications in cancer treatment. This compound belongs to a class of molecules known as small molecule inhibitors, which are designed to target specific proteins or enzymes that are involved in the growth and spread of cancer cells. In

Mechanism of Action

The mechanism of action of 3-Methyl-benzofuran-2-carboxylic acid pyridin-4-ylamide involves the inhibition of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is responsible for stabilizing various signaling proteins that are involved in the growth and survival of cancer cells. By inhibiting Hsp90, this compound disrupts these signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory and anti-angiogenic effects. It has been shown to inhibit the production of various cytokines and chemokines that are involved in inflammation, as well as the formation of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-Methyl-benzofuran-2-carboxylic acid pyridin-4-ylamide is its specificity for Hsp90, which makes it a promising candidate for cancer treatment. However, one of the limitations of this compound is its relatively low potency compared to other Hsp90 inhibitors. This makes it less effective at inhibiting cancer cell growth at lower concentrations, which may limit its potential as a therapeutic agent.

Future Directions

There are several future directions for research on 3-Methyl-benzofuran-2-carboxylic acid pyridin-4-ylamide. One area of research is the development of more potent analogs of this compound that can inhibit Hsp90 at lower concentrations. Another area of research is the investigation of the synergistic effects of this compound with other cancer therapies, such as radiation and chemotherapy. Finally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of this compound as a cancer treatment.

Scientific Research Applications

3-Methyl-benzofuran-2-carboxylic acid pyridin-4-ylamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth and spread of various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.

properties

IUPAC Name

3-methyl-N-pyridin-4-yl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-10-12-4-2-3-5-13(12)19-14(10)15(18)17-11-6-8-16-9-7-11/h2-9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBFFMXYQPRRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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